Cas no 3392-07-2 (Boc-Gly-OSu)

Boc-Gly-OSu (N-(tert-Butoxycarbonyl)glycine N-hydroxysuccinimide ester) is a protected amino acid derivative widely used in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine functionality, while the N-hydroxysuccinimide (OSu) ester enables efficient amide bond formation under mild conditions. This compound is particularly valued for its high reactivity with primary amines, facilitating the incorporation of glycine into peptide chains with minimal racemization. Its crystalline form ensures stability and ease of handling. Boc-Gly-OSu is commonly employed in solid-phase and solution-phase peptide synthesis, offering reliable performance in both academic and industrial applications.
Boc-Gly-OSu structure
Boc-Gly-OSu structure
Product Name:Boc-Gly-OSu
CAS No:3392-07-2
MF:C11H16N2O6
MW:272.254543304443
MDL:MFCD00042761
CID:44103
PubChem ID:24849416
Update Time:2025-10-30

Boc-Gly-OSu Chemical and Physical Properties

Names and Identifiers

    • Boc-glycine-N-hydroxysuccinimide ester
    • Boc-Gly-OSu
    • tert-Butyl [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]carbamate
    • Boc-glycine N-hydroxy succinimide ester
    • 2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)acetate
    • boc-glycine hydroxysuccinimide ester
    • N-Boc-glycine hydroxysuccinimide ester
    • N-SUCCINIMIDYL N-TERT-BUTYLOXYCARBONYLGLYCINATE
    • N-t-butyloxycarbonylglycine N-hydroxysuccinimide ester
    • Boc-glycine N-hydroxysuccinimide ester
    • 2,5-dioxopyrrolidin-1-yl 2-(tert-butoxycarbonylamino)acetate
    • tert-Butyl (2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate
    • tert-butyl {2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl}carbamate
    • BocGlyOSu
    • NSC164050
    • LJCWRJYVPJJTMB-UHFFFAOYSA-N
    • 4016AB
    • Boc-Gly
    • n-[2-(tert-butoxycarbonylamino)acetoxy]succinimide
    • Boc-Gly-OSu, >=99.0% (T)
    • 2,5-dioxopyrrolidin-1-yl (tert-butoxycarbonyl)glycinate
    • SY007674
    • tert-butyl 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethylcarbamate
    • SCHEMBL242270
    • 3392-07-2
    • J-019379
    • N-[2-(tert-butoxycarbonylamino)acetoxy]-succinimide
    • (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
    • n-[2-(tert-butoxycarbonylamino)-acetoxy]succinimide
    • N-TERT-BUTOXYCARBONYLGLYCINE N-HYDROXYSUCCINIMIDE ESTER
    • NSC 164050
    • 2,5-dioxo-1-pyrrolidinyl N-{[(1,1-dimethylethyl)oxy]carbonyl}glycinate
    • TMV2A4V5KA
    • DS-13723
    • CARBAMIC ACID, (2-((2,5-DIOXO-1-PYRROLIDINYL)OXY)-2-OXOETHYL)-, 1,1-DIMETHYLETHYL ESTER
    • NSC-164050
    • tert-butoxycarbonylamino-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester
    • DTXSID40187541
    • FT-0688022
    • 2,5-Dioxopyrrolidine-1-yl 2-(tert-butoxycarbonylamino)acetate
    • N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester
    • MFCD00042761
    • EINECS 222-230-2
    • tert-butyl 2-[(2,5-dioxo-1-pyrrolidinyl)oxyl]-2-oxoethylcarbamate
    • UNII-TMV2A4V5KA
    • CS-W009442
    • FD21649
    • N-BOC-GLYCINE N-HYDROXYSUCCINIMIDYL ESTER
    • BP-23727
    • GLYCINE, N-((1,1-DIMETHYLETHOXY)CARBONYL)-, 2,5-DIOXO-1-PYRROLIDINYL ESTER
    • NS00049280
    • tert-butyl n-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)carbamate
    • AKOS015898253
    • 2,5-DIOXOPYRROLIDIN-1-YL 2-[(TERT-BUTOXYCARBONYL)AMINO]ACETATE
    • FB47806
    • MDL: MFCD00042761
    • Inchi: 1S/C11H16N2O6/c1-11(2,3)18-10(17)12-6-9(16)19-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17)
    • InChI Key: LJCWRJYVPJJTMB-UHFFFAOYSA-N
    • SMILES: O(C(NCC(=O)ON1C(CCC1=O)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 272.10100
  • Monoisotopic Mass: 272.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: 0
  • Topological Polar Surface Area: 102

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.3100
  • Melting Point: 165-167 °C
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.514
  • PSA: 102.01000
  • LogP: 0.44710
  • Sensitiveness: Hygroscopic
  • Solubility: Not determined

Boc-Gly-OSu Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S22-S24/25
  • FLUKA BRAND F CODES:3-10-21
  • Storage Condition:−20°C
  • Safety Term:S22;S24/25

Boc-Gly-OSu Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Boc-Gly-OSu Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Purity:99.9%
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Amadis Chemical Company Limited
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Boc-Gly-OSu Related Literature

Additional information on Boc-Gly-OSu

Professional Introduction to Boc-Gly-OSu (CAS No. 3392-07-2)

Boc-Gly-OSu, chemically known as Boc-glycine sulfide, is a crucial intermediate in the field of pharmaceutical synthesis and peptidomimetic chemistry. With a CAS number of 3392-07-2, this compound has garnered significant attention due to its versatile applications in drug development and molecular biology research. The presence of the Boc (tert-butoxycarbonyl) protecting group and the sulfide linkage in its structure makes it an invaluable tool for constructing complex peptide-like molecules.

The compound's structure, featuring a protected amino group and a reactive sulfide moiety, allows for precise control during peptide synthesis. This characteristic is particularly important in the development of novel therapeutics, where the correct sequence and conformation of amino acids can dictate the efficacy of a drug. The Boc group provides stability to the glycine residue, preventing unwanted side reactions while allowing for selective modifications at other positions in the peptide backbone.

In recent years, there has been a surge in research focused on peptidomimetics—molecules that mimic the biological activity of peptides but with improved pharmacokinetic properties. Compounds like Boc-Gly-OSu play a pivotal role in this area by serving as building blocks for more complex structures. For instance, researchers have utilized derivatives of Boc-Gly-OSu to develop inhibitors targeting various enzymes involved in cancer pathways. These inhibitors often require precise stereochemistry and protective groups to ensure high affinity and selectivity.

One of the most compelling applications of Boc-Gly-OSu is in the field of protease inhibition. Proteases are enzymes that cleave peptide bonds, making them essential in numerous biological processes, including inflammation and viral replication. By designing peptidomimetics that incorporate Boc-Gly-OSu, scientists have been able to create potent inhibitors that disrupt these pathways. For example, studies have shown that peptidomimetics containing this moiety can effectively inhibit matrix metalloproteinases (MMPs), which are implicated in conditions such as arthritis and cancer metastasis.

The sulfide linkage in Boc-Gly-OSu also makes it a valuable precursor for synthesizing thioether-containing peptides. Thioethers are known to enhance the stability and bioavailability of peptides, making them more suitable for therapeutic use. Recent advancements in solid-phase peptide synthesis (SPPS) have further highlighted the utility of Boc-Gly-OSu as a key intermediate. These techniques allow for automated and scalable synthesis of complex peptides, enabling researchers to explore new drug candidates more efficiently.

Moreover, Boc-Gly-OSu has found applications in the development of vaccines and immunotherapeutics. Peptides mimicking pathogenic sequences can elicit an immune response without causing disease. By incorporating Boc-Gly-OSu into these vaccine candidates, researchers can improve their stability and binding affinity to immune receptors. This approach has shown promise in preclinical trials for vaccines targeting infectious diseases and even certain types of cancer.

The chemical synthesis of Boc-Gly-OSu involves careful selection of reagents and conditions to ensure high yield and purity. Typically, glycine is reacted with tert-butoxy carbonyl chloride to form the Boc-glycine derivative, which is then coupled with sulfur-based reagents to introduce the sulfide linkage. Advances in synthetic methodologies have enabled more efficient routes, reducing costs and environmental impact while maintaining high chemical integrity.

In conclusion, Boc-Gly-OSu (CAS No. 3392-07-2) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features make it an indispensable tool for constructing peptidomimetics, protease inhibitors, and vaccine candidates. As research continues to uncover new therapeutic targets and synthetic strategies, the importance of compounds like Boc-Gly-OSu will only continue to grow.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:3392-07-2)BOC-GLY-OSU
sfd2796
Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:3392-07-2)Boc-Gly-OSu
A1209929
Purity:99%/99%
Quantity:500g/100g
Price ($):766.0/219.0
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